Cas no 1597771-06-6 (3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate)
3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
- 3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
- 3-oxa-6-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate
- XNC77106
- W14568
- 3-Oxa-6-azabicyclo[3.1.1]heptanetrifluoroacetate
- 3-oxa-6-azabicyclo[3.1.1]heptane; trifluoroacetic acid
- 3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate
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- MDL: MFCD28383857
- Inchi: 1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7)
- InChI Key: ZHTUKSCLFOSOMO-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.O1CC2CC(C1)N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 160
- Topological Polar Surface Area: 58.6
3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E590600-1mg |
3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E590600-2mg |
3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 2mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E590600-10mg |
3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 10mg |
$ 250.00 | 2022-06-05 | ||
| A2B Chem LLC | AV18435-1mg |
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18435-2mg |
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 2mg |
$86.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18435-3mg |
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18435-5mg |
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18435-10mg |
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate |
1597771-06-6 | 10mg |
$135.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D773141-0.1g |
3-OXA-6-AZABICYCLO[3.1.1]HEPTANE 4-METHYLBENZENESULFONATE |
1597771-06-6 | 95% | 0.1g |
$595 | 2023-09-02 | |
| 1PlusChem | 1P019F7N-3mg |
3-OXA-6-AZABICYCLO[3.1.1]HEPTANE 4-METHYLBENZENESULFONATE |
1597771-06-6 | 3mg |
$203.00 | 2025-03-03 |
3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-oxa-6-azabicyclo3.1.1heptane trifluoroacetate
Comprehensive Overview of 3-oxa-6-azabicyclo[3.1.1]heptane Trifluoroacetate (CAS No. 1597771-06-6)
The compound 3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate (CAS No. 1597771-06-6) is a highly specialized bicyclic structure that has garnered significant attention in pharmaceutical and chemical research. Its unique molecular framework, combining an oxa (oxygen) and aza (nitrogen) bridge within a bicyclo[3.1.1]heptane system, makes it a valuable scaffold for drug discovery and material science applications. The trifluoroacetate salt form enhances its solubility and stability, which is critical for laboratory and industrial use.
In recent years, the demand for novel heterocyclic compounds like 3-oxa-6-azabicyclo[3.1.1]heptane has surged due to their potential in addressing challenges in medicinal chemistry and biocatalysis. Researchers are particularly interested in its role as a building block for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators. The compound's rigid bicyclic structure offers conformational constraints that are advantageous for designing high-affinity ligands.
From an SEO perspective, users frequently search for terms such as "3-oxa-6-azabicyclo[3.1.1]heptane synthesis," "CAS 1597771-06-6 applications," and "trifluoroacetate salts in drug development." These queries reflect the growing interest in custom synthesis and process optimization for complex heterocycles. Additionally, the compound's relevance to green chemistry initiatives—such as reducing solvent waste in organic synthesis—aligns with current industry trends.
The physicochemical properties of 3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate include moderate polarity due to its heteroatom-rich structure, making it suitable for chromatographic purification techniques. Its trifluoroacetate counterion also improves its compatibility with mass spectrometry and NMR analysis, which are essential for quality control in manufacturing. These features are often highlighted in patent literature and academic publications.
Another hot topic linked to this compound is its potential in central nervous system (CNS) drug design. The azabicyclo moiety is a common motif in neurologically active compounds, and researchers are exploring its derivatives for neuroprotective and cognitive-enhancing effects. This aligns with the rising global focus on neurodegenerative diseases and mental health therapeutics.
In summary, 3-oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate (CAS No. 1597771-06-6) represents a versatile and scientifically significant compound with broad applications. Its structural uniqueness, combined with its practical utility in modern chemistry, ensures its continued relevance in both academic research and industrial innovation.
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